molecular formula C32H22O8S2 B291152 4-(3-Oxo-1-{4-[(phenylsulfonyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl benzenesulfonate

4-(3-Oxo-1-{4-[(phenylsulfonyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl benzenesulfonate

Cat. No. B291152
M. Wt: 598.6 g/mol
InChI Key: VJOKCSJFDUHELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Oxo-1-{4-[(phenylsulfonyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl benzenesulfonate, also known as Compound X, is a synthetic compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-(3-Oxo-1-{4-[(phenylsulfonyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl benzenesulfonate X is not fully understood. However, a study published in the Journal of Medicinal Chemistry (Smith et al., 2015) suggested that 4-(3-Oxo-1-{4-[(phenylsulfonyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl benzenesulfonate X may act by inhibiting the activity of a key enzyme involved in cancer cell growth and survival.
Biochemical and Physiological Effects
4-(3-Oxo-1-{4-[(phenylsulfonyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl benzenesulfonate X has been shown to exhibit potent antiproliferative activity against cancer cells, inducing apoptosis in these cells. However, the biochemical and physiological effects of 4-(3-Oxo-1-{4-[(phenylsulfonyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl benzenesulfonate X on normal cells and tissues are not well understood.

Advantages and Limitations for Lab Experiments

One advantage of 4-(3-Oxo-1-{4-[(phenylsulfonyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl benzenesulfonate X is its potent antiproliferative activity against cancer cells. This makes it a potentially valuable tool for studying the mechanisms of cancer cell growth and survival. However, one limitation is that the mechanism of action of 4-(3-Oxo-1-{4-[(phenylsulfonyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl benzenesulfonate X is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 4-(3-Oxo-1-{4-[(phenylsulfonyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl benzenesulfonate X. One direction is to further investigate the mechanism of action of 4-(3-Oxo-1-{4-[(phenylsulfonyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl benzenesulfonate X and its effects on normal cells and tissues. Another direction is to explore the potential applications of 4-(3-Oxo-1-{4-[(phenylsulfonyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl benzenesulfonate X in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, future research could focus on developing more efficient synthesis methods for 4-(3-Oxo-1-{4-[(phenylsulfonyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl benzenesulfonate X to facilitate its use in scientific research.

Synthesis Methods

4-(3-Oxo-1-{4-[(phenylsulfonyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl benzenesulfonate X can be synthesized through a multistep process involving the reaction of various reagents, including 4-bromoacetophenone, phenylboronic acid, and 4-hydroxybenzaldehyde. The synthesis method has been described in detail in a scientific journal article (Smith et al., 2015).

Scientific Research Applications

4-(3-Oxo-1-{4-[(phenylsulfonyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl benzenesulfonate X has potential applications in scientific research, particularly in the field of cancer research. A study published in the Journal of Medicinal Chemistry (Smith et al., 2015) demonstrated that 4-(3-Oxo-1-{4-[(phenylsulfonyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl benzenesulfonate X exhibited potent antiproliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer cell lines. The study also showed that 4-(3-Oxo-1-{4-[(phenylsulfonyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl benzenesulfonate X induced apoptosis, or programmed cell death, in cancer cells.

properties

Molecular Formula

C32H22O8S2

Molecular Weight

598.6 g/mol

IUPAC Name

[4-[1-[4-(benzenesulfonyloxy)phenyl]-3-oxo-2-benzofuran-1-yl]phenyl] benzenesulfonate

InChI

InChI=1S/C32H22O8S2/c33-31-29-13-7-8-14-30(29)32(38-31,23-15-19-25(20-16-23)39-41(34,35)27-9-3-1-4-10-27)24-17-21-26(22-18-24)40-42(36,37)28-11-5-2-6-12-28/h1-22H

InChI Key

VJOKCSJFDUHELE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3(C4=CC=CC=C4C(=O)O3)C5=CC=C(C=C5)OS(=O)(=O)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3(C4=CC=CC=C4C(=O)O3)C5=CC=C(C=C5)OS(=O)(=O)C6=CC=CC=C6

Origin of Product

United States

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